3-Chlorobenzenesulfonyl chloride

Catalog No.
S772984
CAS No.
2888-06-4
M.F
C6H4Cl2O2S
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzenesulfonyl chloride

CAS Number

2888-06-4

Product Name

3-Chlorobenzenesulfonyl chloride

IUPAC Name

3-chlorobenzenesulfonyl chloride

Molecular Formula

C6H4Cl2O2S

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI Key

OINWZUJVEXUHCC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl

3-Chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₄Cl₂O₂S. It features a chlorobenzene ring substituted with a sulfonyl chloride group at the meta position. This compound is characterized by its distinct chemical structure, which includes a sulfonyl group (–SO₂Cl) attached to a chlorinated benzene ring. The presence of chlorine in the meta position enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

3-Chlorobenzenesulfonyl chloride appears as a colorless to pale yellow liquid and has a melting point of approximately 21 °C and a boiling point ranging from 102 to 104 °C at 1 mmHg. Its density is about 1.499 g/cm³, and it is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water .

3-Cl-BsCl is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. It is also suspected to be a carcinogen.

  • Safety precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 3-Cl-BsCl.
    • Work in a well-ventilated fume hood.
    • Avoid contact with skin, eyes, and clothing.
    • Wash hands thoroughly after handling.
    • Store in a cool, dry place away from incompatible materials.

Organic Synthesis

-Chlorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-chlorobenzenesulfonyl group (-SO₂-C₆H₄-Cl-3) onto organic molecules. This functional group can be used for various purposes, including:

  • Protecting groups: The 3-chlorobenzenesulfonyl group can be used as a protecting group for amines and alcohols. It is relatively stable under many reaction conditions but can be readily cleaved under specific conditions to reveal the original functional group.
  • Modification of biomolecules: The 3-chlorobenzenesulfonyl group can be attached to biomolecules, such as peptides and proteins, to improve their stability, solubility, or targeting properties.
  • Synthesis of complex molecules: 3-Chlorobenzenesulfonyl chloride can be used as a building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials.

Medicinal Chemistry

-Chlorobenzenesulfonyl chloride has been explored in medicinal chemistry for the development of new drugs. The 3-chlorobenzenesulfonyl group can be incorporated into drug molecules to:

  • Enhance their potency and selectivity: By modifying the electronic and steric properties of the molecule, the 3-chlorobenzenesulfonyl group can improve the drug's binding affinity to its target and reduce off-target effects.
  • Improve their pharmacokinetic properties: The 3-chlorobenzenesulfonyl group can influence the drug's absorption, distribution, metabolism, and excretion, potentially leading to improved bioavailability and half-life.

Material Science

-Chlorobenzenesulfonyl chloride is finding applications in material science for the synthesis of functional materials. The 3-chlorobenzenesulfonyl group can be incorporated into polymers, nanoparticles, and other materials to:

  • Introduce specific functionalities: The group can modify the material's properties, such as electrical conductivity, thermal stability, or surface wettability.
  • Facilitate further modifications: The 3-chlorobenzenesulfonyl group can serve as a platform for attaching other functional groups through well-established chemical reactions.

3-Chlorobenzenesulfonyl chloride primarily participates in nucleophilic substitution reactions. In these reactions, nucleophiles can displace the chloride ion (Cl⁻), leading to the formation of new compounds. Common nucleophiles include amines, alcohols, and thiols, which can react with the sulfonyl chloride to produce sulfonamides, sulfonates, or other derivatives .

Other notable reactions include:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution due to the electron-withdrawing nature of the sulfonyl group.
  • Acylation Reactions: It can also serve as an acylating agent in organic synthesis.

3-Chlorobenzenesulfonyl chloride can be synthesized through several methods:

  • Chlorination of Benzenesulfonyl Chloride: This method involves treating benzenesulfonyl chloride with chlorine gas or other chlorinating agents under controlled conditions.
  • Direct Sulfonation: A chlorinated benzene can be sulfonated using sulfur trioxide or oleum, followed by chlorination to yield the desired product.
  • Nucleophilic Substitution: Starting from 3-chlorobenzenesulfonic acid, chlorination can occur to form 3-chlorobenzenesulfonyl chloride .

3-Chlorobenzenesulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Synthesis: Used in the preparation of sulfonamides and other derivatives that are important in organic chemistry.
  • Polymer Chemistry: It may be utilized in modifying polymers to enhance their properties.

Several compounds share structural similarities with 3-chlorobenzenesulfonyl chloride. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Benzenesulfonyl chlorideSulfonyl group attached to benzeneMore stable; less reactive than chlorinated variants
4-Chlorobenzenesulfonyl chlorideChlorine at para positionDifferent reactivity profile due to substitution pattern
2-Chlorobenzenesulfonyl chlorideChlorine at ortho positionCan exhibit different electrophilic properties
Sulfamide derivativesContains sulfonamide functional groupsOften used in medicinal chemistry

3-Chlorobenzenesulfonyl chloride is unique due to its specific chlorination pattern and reactivity profile, which allows for versatile applications in organic synthesis not typically found in non-chlorinated analogs or those with different substitution patterns .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2888-06-4

Wikipedia

3-Chlorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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